N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features an adamantane moiety, a quinoline core, and various functional groups. The adamantane structure is known for its rigidity and lipophilicity, which can enhance the pharmacological properties of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The adamantane moiety is introduced through a substitution reaction, often using adamantyl halides in the presence of a base. The final step involves the formation of the carboxamide group through an amidation reaction with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The adamantane moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the quinoline core can interact with various enzymes and receptors. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Uniqueness
N-(Adamant-1-yl)-5,8-dimethoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of an adamantane moiety with a quinoline core and various functional groups.
Properties
Molecular Formula |
C27H36N2O4 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-5,8-dimethoxy-4-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C27H36N2O4/c1-4-5-6-9-29-16-20(25(30)23-21(32-2)7-8-22(33-3)24(23)29)26(31)28-27-13-17-10-18(14-27)12-19(11-17)15-27/h7-8,16-19H,4-6,9-15H2,1-3H3,(H,28,31) |
InChI Key |
KJMASEJYNQFVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C(C=CC(=C21)OC)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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